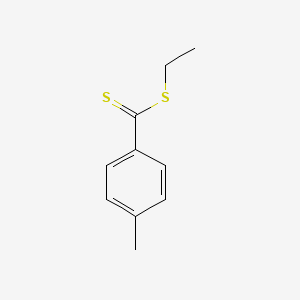
Ethyl 4-methylbenzene-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methylbenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioates These compounds are characterized by the presence of a carbodithioate group (-CS2-) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methylbenzene-1-carbodithioate typically involves the reaction of 4-methylbenzenethiol with carbon disulfide (CS2) and an appropriate alkylating agent, such as ethyl iodide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the carbodithioate group. The general reaction scheme is as follows:
4-Methylbenzenethiol+CS2+C2H5I→Ethyl 4-methylbenzene-1-carbodithioate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylbenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other sulfur-containing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other sulfur-containing compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 4-methylbenzene-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, fungicides, and rubber vulcanization agents.
Mechanism of Action
The mechanism of action of ethyl 4-methylbenzene-1-carbodithioate involves its interaction with molecular targets through the carbodithioate group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Ethyl 4-methylbenzene-1-carbodithioate can be compared with other carbodithioate derivatives, such as:
- Mthis compound
- Propyl 4-methylbenzene-1-carbodithioate
- Butyl 4-methylbenzene-1-carbodithioate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its specific alkyl group, which provides a balance between reactivity and stability, making it suitable for various applications.
Properties
CAS No. |
63385-22-8 |
|---|---|
Molecular Formula |
C10H12S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
ethyl 4-methylbenzenecarbodithioate |
InChI |
InChI=1S/C10H12S2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
ZWOMAPAAXRQUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















